[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol is a chemical compound with a unique structure that includes a cyclohexyloxy group attached to an oxane ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol typically involves the reaction of cyclohexanol with an oxirane derivative under acidic or basic conditions to form the oxane ring. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the ring formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction conditions to achieve high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, tosylates, polar aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate
- beta-D-Glucose pentaacetate
Uniqueness
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol is unique due to its cyclohexyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
64339-93-1 |
---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
[(2R,6S)-6-cyclohexyloxyoxan-2-yl]methanol |
InChI |
InChI=1S/C12H22O3/c13-9-11-7-4-8-12(15-11)14-10-5-2-1-3-6-10/h10-13H,1-9H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
MJNIMQARKFFKBM-NEPJUHHUSA-N |
Isomerische SMILES |
C1CCC(CC1)O[C@@H]2CCC[C@@H](O2)CO |
Kanonische SMILES |
C1CCC(CC1)OC2CCCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.